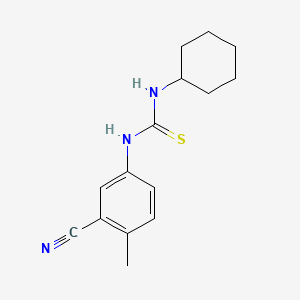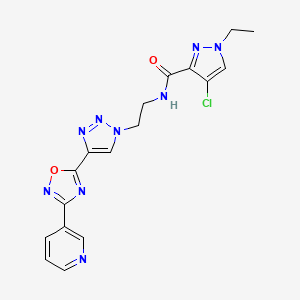![molecular formula C14H13BrN4 B2753449 2-[3-(3-Bromoanilino)-1-(dimethylamino)-2-propenylidene]malononitrile CAS No. 339102-35-1](/img/structure/B2753449.png)
2-[3-(3-Bromoanilino)-1-(dimethylamino)-2-propenylidene]malononitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds involves the use of malononitrile dimer (2-aminopropene-1,1,3-tricarbonitrile), a multifunctional reagent widely used for the preparation of diverse heterocyclic systems . A base-free malononitrile activated condensation of 3-methylquinoxaline-2(1H)-one (3MQ) with aryl aldehydes has been reported .Molecular Structure Analysis
The molecular structure of this compound includes a bromoanilino group, a dimethylamino group, and a propenylidene group attached to a malononitrile.Chemical Reactions Analysis
The chemical reactions of similar compounds involve the use of malononitrile to activate the aldehyde via Knoevenagel condensation . The third-harmonic generation technique was used to analyze and evaluate the susceptibility of cubic nonlinear optical properties on thin films .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied using techniques such as 1H NMR, FTIR, and UV–vis . The third-order nonlinear optical response increases proportionally with the electron-donating character of the substituent groups .科学的研究の応用
Alzheimer's Disease Diagnosis
A study utilized a hydrophobic radiofluorinated derivative of 2-[3-(3-Bromoanilino)-1-(dimethylamino)-2-propenylidene]malononitrile, known as [18F]FDDNP, for imaging neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer's disease patients using positron emission tomography. This noninvasive technique aims to assist in the diagnostic assessment and monitoring of disease progression or response to treatments in Alzheimer's disease patients (Shoghi-Jadid et al., 2002).
Cyanide Detection in Water
Research has been conducted on the synthesis of malononitrile derivatives for the optical detection of cyanide in water. Two compounds were developed as optical devices for anionic detection, demonstrating high selectivity and sensitivity for cyanide, which could be beneficial for environmental monitoring and ensuring the safety of drinking water (Schramm et al., 2016).
Synthesis of Biologically Active Molecules
Another application includes the development of a procedure for converting primary nitriles to malononitriles, which serve as valuable intermediates in synthesizing herbicides and other biologically active molecules. This research highlights an alternative method for producing malononitriles without using toxic cyanide, emphasizing the compound's role in agricultural and pharmaceutical chemistry (Mills & Rousseaux, 2019).
Nonlinear Optical Materials
Investigations into the two-photon absorption properties of malononitrile derivatives revealed potential applications in nonlinear optics. These compounds demonstrated strong intramolecular charge transfer absorption bands and significant fluorescence emissions, suggesting their utility in developing nonlinear optical materials with second-order effects (Zhao et al., 2007).
Environmental and Health Monitoring
A novel latent turn-on fluorescent probe based on malononitrile was developed for detecting toxic malononitrile in water, highlighting its extensive use in various applications and the need for monitoring due to potential health risks and environmental pollution. This research underscores the importance of sensitive detection methods for compounds like malononitrile in ensuring public health and environmental safety (Jung et al., 2020).
作用機序
Safety and Hazards
将来の方向性
Future research could focus on the synthesis of new organic materials with sufficient optical limiting properties, which play an essential role in the nonlinear optics field . These materials have potential applicability in various areas of material sciences like photovoltaics, optical computers, optical data storage devices, organic photonics (OLEDs), photonics, and nonlinear optical applications .
特性
IUPAC Name |
2-[(E)-3-(3-bromoanilino)-1-(dimethylamino)prop-2-enylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN4/c1-19(2)14(11(9-16)10-17)6-7-18-13-5-3-4-12(15)8-13/h3-8,18H,1-2H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKKLEWLWLPVZOG-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=C(C#N)C#N)C=CNC1=CC(=CC=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=C(C#N)C#N)/C=C/NC1=CC(=CC=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(3-Bromoanilino)-1-(dimethylamino)-2-propenylidene]malononitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chloro-4-fluorophenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2753366.png)

![(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2753370.png)
![2-(7-butyl-3,4,9-trimethyl-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]pu rinyl)acetamide](/img/structure/B2753372.png)
![1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-methoxyphenyl)sulfonyl)butan-1-one](/img/structure/B2753374.png)
![[3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2753375.png)




![N-[2-amino-2-(2-methoxyphenyl)ethyl]-4-nitrobenzene-1-sulfonamide hydrochloride](/img/structure/B2753384.png)
methanone](/img/structure/B2753386.png)
![ethyl 4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzoate](/img/structure/B2753387.png)
![1-(4-ethoxyphenyl)-3-[(2-methoxybenzyl)amino]pyrazin-2(1H)-one](/img/structure/B2753388.png)